3-(Aminomethyl)-5-methylhexanamide
Description
Properties
CAS No. |
1026009-73-3 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methylhexanamide |
InChI |
InChI=1S/C8H18N2O/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H2,10,11) |
InChI Key |
GFWYAIWFEUDVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)N)CN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminomethyl 5 Methylhexanamide
Established Synthetic Routes and Procedures for 3-(Aminomethyl)-5-methylhexanamide
Established methods for synthesizing the core structure of 3-(Aminomethyl)-5-methylhexanamide predominantly involve multi-step sequences that begin with simple, achiral starting materials. These routes are designed to build the required carbon framework and introduce the necessary functional groups with high chemical and stereochemical purity.
The synthesis of the racemic form of the parent acid can be achieved through various classical organic reactions. A common starting point is the Knoevenagel condensation of isovaleraldehyde (B47997) with ethyl cyanoacetate, which forms an α,β-unsaturated ester. patsnap.com Subsequent Michael addition of a cyanide source, followed by hydrolysis and decarboxylation, can yield 3-isobutylglutaric acid. arkat-usa.org This dicarboxylic acid can then be converted to its anhydride (B1165640).
From the anhydride, the synthesis proceeds by opening the ring with an amine, followed by a Hofmann or Curtius rearrangement to introduce the aminomethyl group. For instance, treatment of 3-isobutylglutaric anhydride with ammonia (B1221849) would yield a carbamoylmethyl hexanoic acid intermediate. A Hofmann rearrangement of this intermediate, using reagents like bromine and sodium hydroxide, would then produce the target aminomethyl structure. arkat-usa.orgresearchgate.net
An alternative pathway involves the Michael addition of nitromethane (B149229) to an α,β-unsaturated ester. The subsequent reduction of the nitro group to an amine provides another route to the γ-amino acid skeleton. google.com
A key intermediate in many syntheses is 3-carbamoylmethyl-5-methylhexanoic acid. patsnap.comarkat-usa.org The conversion of this intermediate to the final amine is a critical step.
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Knoevenagel Condensation | Isovaleraldehyde, Ethyl cyanoacetate, Triethylenediamine | Ethyl 2-cyano-5-methyl-2-ene hexanoate (B1226103) patsnap.com |
| 2 | Michael Addition & Hydrolysis | Diethyl malonate, Hydrochloric acid | 3-Isobutylglutaric acid patsnap.comarkat-usa.org |
| 3 | Anhydride Formation | Acetic anhydride | 3-Isobutylglutaric anhydride researchgate.net |
| 4 | Amidation | Ammonia | 3-Carbamoylmethyl-5-methylhexanoic acid arkat-usa.org |
| 5 | Hofmann Rearrangement | Bromine, Sodium Hydroxide | 3-(Aminomethyl)-5-methylhexanoic acid researchgate.net |
| 6 | Amidation | Amidation coupling agents | 3-(Aminomethyl)-5-methylhexanamide |
This table represents a generalized pathway; specific conditions and reagents may vary.
Since the biological activity of related compounds often resides in a single enantiomer, significant research has been dedicated to developing stereoselective syntheses. These methods are crucial for producing enantiomerically pure (S)-3-(Aminomethyl)-5-methylhexanoic acid, the direct precursor to the corresponding (S)-amide.
Asymmetric Hydrogenation: A highly efficient method involves the asymmetric hydrogenation of a cyano-substituted olefin. Using a rhodium catalyst with a chiral phosphine (B1218219) ligand, such as Me-DuPHOS, allows for the stereoselective reduction of a C=C double bond, establishing the chiral center. This approach provides the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee). nih.govresearchgate.net Subsequent reduction of the nitrile group yields the final amine.
Enzymatic Resolution: Chemoenzymatic methods offer a green and effective alternative for separating enantiomers. Racemic intermediates, such as (RS)-ethyl-3-cyano-5-methylhexanoate, can be resolved using lipases. researchgate.netresearchgate.net For example, lipase (B570770) from Thermomyces lanuginosus can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted, enantiomerically pure ester. researchgate.netresearchgate.net This method can achieve high yields (85-92%) and excellent enantiomeric excess (>99%). researchgate.netresearchgate.net
Classical Resolution with Chiral Agents: A traditional method involves forming diastereomeric salts using a chiral resolving agent. Racemic 3-(aminomethyl)-5-methylhexanoic acid or its precursors can be treated with an enantiomerically pure acid or base, such as (S)-mandelic acid or (R)-1-phenylethylamine. arkat-usa.orggoogle.com The resulting diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the enantiomerically pure compound. google.com
| Approach | Key Feature | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Stereoselective reduction of C=C bond | Rhodium Me-DuPHOS | Very high | nih.gov |
| Enzymatic Resolution | Selective hydrolysis of one enantiomer | Lipase (e.g., from Thermomyces lanuginosus) | >99% | researchgate.netresearchgate.net |
| Classical Resolution | Diastereomeric salt formation | (S)-Mandelic Acid | High | google.com |
| Chiral Auxiliary | Stoichiometric use of a chiral molecule | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | N/A | google.com |
Novel and Green Chemistry Approaches to Synthesis
Modern synthetic chemistry emphasizes sustainability, leading to the development of "green" methodologies. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. In the context of synthesizing 3-(Aminomethyl)-5-methylhexanamide precursors, several green strategies have been explored.
Enzymatic resolutions, as mentioned above, are a cornerstone of green chemistry, utilizing biodegradable catalysts (enzymes) under mild reaction conditions, typically in aqueous media. researchgate.netresearchgate.net
Another green approach involves the use of recyclable solid catalysts for key reaction steps like the Knoevenagel condensation. researchgate.net Developing solvent-free reaction conditions or using more environmentally benign solvents like water or 2-MeTHF instead of traditional organic solvents like THF are also key areas of research. unibe.ch Continuous flow synthesis platforms are being designed to offer safer, more scalable, and sustainable alternatives to traditional batch processing by minimizing reaction volumes and enabling better control over reaction parameters. unibe.ch
Synthesis of 3-(Aminomethyl)-5-methylhexanamide Derivatives and Analogs for Research
The synthesis of derivatives and analogs is crucial for pharmaceutical research, including the study of structure-activity relationships and the characterization of potential process impurities. During the process development of the parent acid, several related substances have been identified, synthesized, and characterized. arkat-usa.orgresearchgate.net
Examples of such analogs include:
(S)-3-Aminomethyl-5-methylhexanoic acid isobutyl ester and isopropyl ester : These ester derivatives are potential process-related impurities. arkat-usa.orgresearchgate.net
(S)-3-(Aminomethyl)-N,N-diethyl-5-methylhexanamide : This is a tertiary amide derivative, likely synthesized for research purposes. pharmaffiliates.com
4-Isobutylpyrrolidin-2-one : A lactam impurity that can form via intramolecular cyclization. arkat-usa.orgresearchgate.net
The synthesis of these analogs often involves modifying the functional groups of the parent molecule or its key intermediates. For example, esters can be prepared by standard esterification of the carboxylic acid, while N-substituted amides can be synthesized by reacting the acid with the corresponding secondary amine using peptide coupling agents.
Purification and Characterization Techniques in Synthetic Chemistry Research
Rigorous purification and characterization are essential to ensure the identity, purity, and stereochemistry of the synthesized compounds.
Purification Techniques:
Crystallization: This is the most common method for purifying solid intermediates and the final product. The choice of solvent system is critical. For instance, mixtures of isopropyl alcohol and water have been effectively used for the crystallization of the parent acid. google.com
Slurry Washing: This technique involves suspending the crude solid product in a solvent where it has low solubility. This process effectively removes soluble impurities. This method is used to purify the diastereomeric salt during classical resolution. google.comgoogle.com
Characterization Techniques: The structural confirmation and purity analysis of 3-(Aminomethyl)-5-methylhexanamide and its precursors rely on a combination of spectroscopic and chromatographic methods.
| Technique | Purpose | Key Findings/Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Chiral HPLC is essential for determining the enantiomeric purity (e.g., >99.8% ee). google.com |
| Liquid Chromatography-Mass Spectrometry (LCMS) | Identification of impurities and confirmation of molecular weight. | Used to identify process impurities in the 0.01 to 0.15% range. arkat-usa.orgresearchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic peaks for carbonyls (acid at ~1712 cm⁻¹, amide at ~1644 cm⁻¹) and azides (if used as intermediates, at ~2134 cm⁻¹). arkat-usa.orggoogle.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structure elucidation. | ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. Amide protons (–NH₂) can be observed around δ 6.76 and δ 7.43 ppm in related structures. arkat-usa.org |
The compound 3-(Aminomethyl)-5-methylhexanamide itself is available as a characterized reference material, which underscores the importance of these analytical techniques in confirming its chemical identity and purity to meet rigorous regulatory standards. veeprho.com
Pre Clinical Pharmacological and Mechanistic Investigations of 3 Aminomethyl 5 Methylhexanamide
Molecular Target Binding and Affinity Studies
The primary mechanism of action for compounds in this chemical class involves their interaction with an auxiliary subunit of voltage-gated calcium channels.
Interaction with Voltage-Gated Calcium Channel Alpha-2-Delta Subunits in Vitro
The principal molecular target of the closely related compound, pregabalin (B1679071), is the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs). medex.com.bdresearchgate.netnih.gov Specifically, pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits. researchgate.netnih.govnih.gov This interaction has been demonstrated conclusively in studies using mutant mice with a single-point mutation in the α2δ-1 subunit gene, which resulted in a significant reduction in pregabalin binding and a loss of its analgesic effects. elsevierpure.com
Table 1: Binding Affinity of Pregabalin and Related Compounds to the α2δ Subunit This table presents data for the related compound pregabalin, as specific data for 3-(Aminomethyl)-5-methylhexanamide is not available.
| Compound | Target | Assay | Affinity (Ki/IC50) | Source |
|---|---|---|---|---|
| Pregabalin | α2δ-1 and α2δ-2 subunits | Radioligand binding assay with [3H]gabapentin | High affinity (specific values not consistently reported) | researchgate.netnih.gov |
| Gabapentin (B195806) | α2δ-1 and α2δ-2 subunits | Radioligand binding assay with [3H]gabapentin | Lower affinity than pregabalin | nih.gov |
Exploration of Other Potential Molecular Targets
Extensive investigations into the selectivity of pregabalin have revealed a very specific binding profile. Despite its structural similarity to GABA, pregabalin does not bind to GABA-A or GABA-B receptors, nor does it affect GABA metabolism. medex.com.bdlitfl.comnih.gov Furthermore, studies have shown that pregabalin does not interact with a broad panel of other receptors and ion channels, including dopamine (B1211576) receptors, serotonin (B10506) receptors, opiate receptors, or sodium channels. nih.govpharmacompass.com This high degree of selectivity for the α2δ subunit is a key feature of its pharmacological profile. Based on these findings for pregabalin, it is anticipated that 3-(Aminomethyl)-5-methylhexanamide would exhibit a similar narrow spectrum of molecular targets, primarily focusing on the α2δ subunit of VGCCs.
Cellular Electrophysiology and Ion Channel Modulation in Research Models
The binding of pregabalin to the α2δ subunit of VGCCs results in a modulation of calcium influx. nih.gov Electrophysiological studies on cultured dorsal root ganglion (DRG) neurons have shown that pregabalin inhibits high voltage-activated calcium currents. nih.gov Specifically, pregabalin was found to inhibit 20-30% of the high voltage-activated Ca2+ current in these neurons. nih.gov The residual current was sensitive to an L-type calcium channel modulator, suggesting a degree of selectivity in the channels being affected. nih.gov Interestingly, in a subset of larger neurons, pregabalin was observed to enhance Ca2+ influx, an effect that was mimicked by a partial block of potassium conductances. nih.gov
Furthermore, pregabalin has been shown to have biphasic effects on voltage-activated potassium currents in DRG neurons. nih.gov An initial inhibitory effect was followed by a delayed enhancement of these currents. nih.gov The inhibitory action of pregabalin on calcium channels is not dependent on the specific α1 subunit type of the VGCC. researchgate.net While direct electrophysiological data for 3-(Aminomethyl)-5-methylhexanamide is absent, it is plausible that it would induce similar modulatory effects on calcium and potassium channels, with the magnitude of these effects being dependent on its binding affinity and intrinsic activity at the α2δ subunit.
Neurotransmitter Release Modulation Studies in Isolated Preparations
The functional consequence of the binding of pregabalin to the α2δ subunit and subsequent modulation of calcium influx is a reduction in the release of several excitatory neurotransmitters. litfl.com In conditions of neuronal hyperexcitability, the trafficking of α2δ subunits to the presynaptic terminal is increased. By binding to these subunits, pregabalin is thought to reduce the influx of calcium into the nerve terminal that is necessary for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. nih.gov
Studies have demonstrated that pregabalin can inhibit the release of neurotransmitters such as glutamate, noradrenaline, and substance P. researchgate.net For instance, in inflammatory pain models, pregabalin was found to reduce the amplitude of excitatory postsynaptic currents in the basolateral amygdala to central amygdala pathway, which is associated with an increase in the paired-pulse ratio, suggesting a presynaptic mechanism of action involving a decreased probability of neurotransmitter release. doaj.org It is hypothesized that 3-(Aminomethyl)-5-methylhexanamide would share this mechanism of modulating neurotransmitter release by acting on presynaptic VGCCs.
Table 2: Effects of Pregabalin on Neurotransmitter Release This table summarizes findings for the related compound pregabalin, as specific data for 3-(Aminomethyl)-5-methylhexanamide is not available.
| Neurotransmitter | Preparation | Effect | Source |
|---|---|---|---|
| Glutamate | Mouse medial nucleus of the trapezoid body | Reduced excitatory postsynaptic currents | nih.govnih.gov |
| Noradrenaline | Rodent neocortical slices (inferred from gabapentin studies) | Inhibition of K+-evoked release | nih.gov |
| Substance P | Central nervous system | Inhibition of release | researchgate.net |
| Acetylcholine | Human neocortex | Inhibition of K+-evoked release | nih.gov |
| Serotonin | Human neocortex | Inhibition of K+-evoked release | nih.gov |
Signal Transduction Pathway Modulation in Cultured Cells
The direct mechanism of action of pregabalin appears to be the modulation of calcium channel function, and there is limited evidence to suggest that it significantly engages complex downstream signal transduction pathways in the same manner as receptor agonists that activate G-protein-coupled or tyrosine kinase pathways. However, the modulation of calcium influx, a key second messenger, will invariably have downstream consequences.
Some studies have pointed to a potential involvement of protein kinase A (PKA). For example, the inhibitory effect of gabapentin on Ca2+ currents was found to be sensitive to cAMP analogues that either activate or inhibit PKA, suggesting a possible modulatory role for this pathway. nih.gov The delayed enhancement of K+ currents by pregabalin was attenuated by pertussis toxin, which is known to uncouple G-protein coupled receptors from their effector enzymes, and by an Rp-analogue of cAMP, further implicating a potential G-protein and cAMP-dependent mechanism in some of its effects. nih.gov The primary analgesic actions of pregabalin, however, are considered to be mediated directly through its binding to the α2δ-1 subunit. elsevierpure.com Further research would be necessary to determine if 3-(Aminomethyl)-5-methylhexanamide engages any distinct signal transduction pathways.
Comparative Mechanistic Analyses with Related Hexanamide (B146200) Derivatives
Structure-activity relationship (SAR) studies on pregabalin and its analogues have provided insights into the chemical features necessary for their activity. nih.govacs.org These studies have shown that distinct structural requirements exist for binding to the α2δ subunit and for interaction with the system L neutral amino acid transporter, which is involved in the transport of these compounds across biological membranes. nih.govacs.orgimedpub.com
Structure-Activity Relationship (SAR) Studies for 3-(Aminomethyl)-5-methylhexanamide Analogs
The structure-activity relationship (SAR) of 3-(aminomethyl)-5-methylhexanamide and its analogs is intrinsically linked to the SAR of its parent compound, pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). nih.govresearchgate.netacs.org Research in this area has primarily focused on modifications of the pregabalin scaffold to understand the structural requirements for binding to the α2-δ subunit of voltage-gated calcium channels and for interaction with the system L neutral amino acid transporter. nih.govresearchgate.netacs.org These interactions are believed to be crucial for the pharmacological effects of this class of compounds. nih.gov
Systematic modifications of the pregabalin structure have revealed several key features that influence its biological activity. The stereochemistry at the C3 position is critical, with the (S)-enantiomer of pregabalin demonstrating significantly higher affinity for the α2-δ protein than the (R)-enantiomer. researchgate.net This highlights the stereospecific nature of the binding pocket.
Further studies have explored the impact of substituting the isobutyl group at the C5 position. The size and nature of this substituent have been shown to modulate the affinity for the α2-δ subunit and the activity at the system L transporter.
A series of pregabalin analogs were synthesized and evaluated for their α2-δ binding affinity and their ability to inhibit the system L transporter. nih.gov The findings from these studies indicate that distinct SARs exist for these two targets. nih.govacs.org For example, certain structural modifications may enhance binding to the α2-δ subunit while simultaneously reducing interaction with the system L transporter, or vice versa. This suggests that the structural requirements for optimal activity at these two sites are not identical.
The following table summarizes the SAR findings for various analogs of pregabalin, which can be extrapolated to understand the potential properties of 3-(aminomethyl)-5-methylhexanamide.
| Compound/Analog | Modification from Pregabalin | Effect on α2-δ Binding Affinity | Effect on System L Transport Inhibition | In Vivo Activity |
| (R)-Pregabalin | Inversion of stereocenter at C3 | Significantly reduced | - | Reduced |
| Analogs with C5 substitutions | Alteration of the isobutyl group | Varies depending on substituent | Varies depending on substituent | Modulated activity |
| N,N-diethyl-5-methylhexanamide derivative usp.org | Carboxylic acid replaced with a diethylamide | Data not available | Data not available | Data not available |
It is important to note that while the SAR of pregabalin analogs provides a strong framework for predicting the properties of 3-(aminomethyl)-5-methylhexanamide, direct experimental evaluation of this specific compound is necessary to confirm its pharmacological profile. The interplay between α2-δ binding and system L transport inhibition appears to be a critical determinant of the in vivo effects of this class of compounds. nih.gov
Pre Clinical Efficacy and Pharmacodynamic Assessments of 3 Aminomethyl 5 Methylhexanamide in Research Models
In Vitro Pharmacological Activity in Cellular Models
No studies describing the in vitro pharmacological activity of 3-(Aminomethyl)-5-methylhexanamide in cellular models have been identified.
Assessment of Functional Activity in Specific Cell Lines
There is no available information regarding the assessment of the functional activity of 3-(Aminomethyl)-5-methylhexanamide in any specific cell lines.
Dose-Response Characterization in Cultured Systems
Data on the dose-response characterization of 3-(Aminomethyl)-5-methylhexanamide in cultured systems is not available in the public domain.
In Vivo Activity Profiling in Experimental Animal Models
No in vivo studies detailing the activity profile of 3-(Aminomethyl)-5-methylhexanamide in experimental animal models have been published.
Neuropharmacological Effects in Rodent Models
There is a lack of research on the neuropharmacological effects of 3-(Aminomethyl)-5-methylhexanamide in rodent models.
Behavioral and Physiological Research Outcomes in Pre-clinical Species
No behavioral or physiological research outcomes for 3-(Aminomethyl)-5-methylhexanamide in any pre-clinical species have been documented in the available literature.
Pharmacodynamic Biomarker Identification and Quantification in Research Settings
There are no studies available that focus on the identification or quantification of pharmacodynamic biomarkers related to the administration of 3-(Aminomethyl)-5-methylhexanamide in research settings.
Efficacy Studies in Non-Human Primate Models
Research into the efficacy of 3-(Aminomethyl)-5-methylhexanamide, commonly known as pregabalin (B1679071), in non-human primate models is limited but has provided valuable insights into its mechanisms of action, particularly in the context of neuropathic pain. Non-human primates, such as the cynomolgus macaque, are phylogenetically close to humans, and models of disease in these animals can offer a higher degree of translatability to the clinical setting.
A key study investigated the effects of 3-(Aminomethyl)-5-methylhexanamide in a cynomolgus macaque model of peripheral nerve injury, a condition that mimics neuropathic pain in humans. nih.gov In this model, a unilateral nerve entrapment was surgically induced, leading to a state where non-painful stimuli to the affected limb evoked significant brain activation, a hallmark of central sensitization associated with chronic pain. nih.gov
The efficacy of 3-(Aminomethyl)-5-methylhexanamide was assessed by measuring changes in brain activation in response to non-noxious stimulation of the injured limb using functional magnetic resonance imaging (fMRI). The study identified several brain regions of interest that were activated following nerve injury, including the contralateral insula/secondary somatosensory cortex (Ins/SII), the anterior cingulate cortex (ACC), and the thalamus. nih.gov
Treatment with 3-(Aminomethyl)-5-methylhexanamide demonstrated a clear pharmacodynamic effect by reducing the evoked activation in all of these brain regions. nih.gov Specifically, two weeks after the nerve injury, the administration of 3-(Aminomethyl)-5-methylhexanamide led to a significant reduction in the activation of the Ins/SII, thalamus, and ACC. nih.gov These findings were persistent, as further assessment at twelve to thirteen weeks, and even six months post-injury, showed that 3-(Aminomethyl)-5-methylhexanamide continued to suppress the activation of these nuclei. nih.gov
This study provides direct evidence of the central analgesic mechanism of 3-(Aminomethyl)-5-methylhexanamide in a non-human primate model of neuropathic pain. By dampening the hyperexcitability of key brain regions involved in the processing of pain, the compound effectively counteracts the central sensitization that underlies the chronic pain state. nih.gov
The table below summarizes the observed effects of 3-(Aminomethyl)-5-methylhexanamide on brain activation in the cynomolgus macaque model of peripheral nerve injury.
| Brain Region of Interest | Observation Post-Nerve Injury (Pre-treatment) | Effect of 3-(Aminomethyl)-5-methylhexanamide Treatment | Time Point of Efficacy Assessment |
| Contralateral Insula/Secondary Somatosensory Cortex (Ins/SII) | Activated by non-noxious stimulation | Reduced evoked activation | 2, 12-13, and 24 weeks post-injury |
| Contralateral Anterior Cingulate Cortex (ACC) | Activated by non-noxious stimulation | Reduced evoked activation | 2 and 12-13 weeks post-injury |
| Bilateral Thalamus | Robust activation | Reduced evoked activation | 3-5, 12-13, and 24 weeks post-injury |
Metabolic Pathways and Biotransformation of 3 Aminomethyl 5 Methylhexanamide in Pre Clinical Systems
Identification of Metabolites in In Vitro Systems (e.g., Microsomes, Hepatocytes)
In preclinical research, in vitro systems like liver microsomes and hepatocytes are standard tools to predict a compound's metabolism. researchgate.netyoutube.com Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), while hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. researchgate.netyoutube.com
For 3-(Aminomethyl)-5-methylhexanamide, several metabolic transformations can be predicted based on its structure, which features a primary amide, a primary amine, and a branched alkyl chain.
Predicted Phase I Reactions:
Hydrolysis of the Amide: The primary amide group could be hydrolyzed by amidase enzymes to form 5-methyl-3-(aminomethyl)hexanoic acid and ammonia (B1221849). While amides are generally more stable than esters, this pathway is a common metabolic route. nih.gov
Oxidation of the Alkyl Chain: The branched hexyl chain is a likely site for oxidation by cytochrome P450 enzymes. wikipedia.org This could occur at various positions, leading to the formation of hydroxylated metabolites.
Oxidative Deamination of the Primary Amine: The primary aminomethyl group could undergo oxidative deamination, catalyzed by enzymes such as monoamine oxidases (MAOs) or CYPs, to form an aldehyde intermediate. plos.org This aldehyde could then be further oxidized to a carboxylic acid.
Predicted Phase II Reactions:
N-Acetylation: The primary amine could be a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite.
Glucuronidation: The primary amine or any hydroxylated metabolites formed during Phase I could undergo glucuronidation, a common detoxification pathway where a glucuronic acid moiety is attached, increasing water solubility for excretion. youtube.com
A summary of these hypothetical metabolites is presented in the table below.
| Metabolite Name | Predicted Metabolic Pathway | Enzyme Class Involved (Predicted) |
| 5-methyl-3-(aminomethyl)hexanoic acid | Amide Hydrolysis | Amidase |
| 3-(Aminomethyl)-5-methyl-x-hydroxyhexanamide (various isomers) | Alkyl Chain Oxidation | Cytochrome P450 (CYP) |
| [4-(Aminomethyl)-2-methylpentyl]carboxaldehyde | Oxidative Deamination | Monoamine Oxidase (MAO), CYP |
| [4-(Aminomethyl)-2-methylpentyl]carboxylic acid | Oxidation of Aldehyde | Aldehyde Dehydrogenase (ALDH) |
| N-acetyl-3-(aminomethyl)-5-methylhexanamide | N-Acetylation | N-acetyltransferase (NAT) |
| 3-(Aminomethyl)-5-methylhexanamide N-glucuronide | N-Glucuronidation | UDP-glucuronosyltransferase (UGT) |
Elucidation of Enzymatic Pathways Involved in Biotransformation
The biotransformation of 3-(Aminomethyl)-5-methylhexanamide would likely involve a concert of several major enzyme families.
Cytochrome P450 (CYP) Superfamily: These are the most significant enzymes in Phase I drug metabolism, responsible for about 75% of the metabolic breakdown of drugs. youtube.comnih.gov For this compound, CYPs would be the primary catalysts for the hydroxylation of the alkyl chain. wikipedia.org Specific isoforms in the CYP1, CYP2, and CYP3 families are the most common contributors to xenobiotic metabolism. nih.gov
Monoamine Oxidases (MAOs): These enzymes are critical in the metabolism of primary amines, catalyzing their oxidative deamination. plos.org The aminomethyl group of the compound makes it a potential substrate for MAOs.
Amidases/Hydrolases: These enzymes would be responsible for the hydrolysis of the amide bond, a key step in breaking down the parent compound. nih.gov
UDP-glucuronosyltransferases (UGTs): As major Phase II enzymes, UGTs would conjugate glucuronic acid to the primary amine or any hydroxylated metabolites, facilitating their excretion. youtube.com
N-acetyltransferases (NATs): These enzymes would mediate the acetylation of the primary amine group, another important Phase II detoxification reaction.
Role as a Potential Prodrug or Active Metabolite in Research Contexts
The concept of a prodrug—an inactive compound that is converted into an active drug through metabolic processes—is a well-established strategy in drug design. researchgate.net 3-(Aminomethyl)-5-methylhexanamide has structural features that could allow it to act as a prodrug in a research setting.
For instance, if the parent amide is inactive, its hydrolysis to 5-methyl-3-(aminomethyl)hexanoic acid could release a pharmacologically active carboxylic acid metabolite. libretexts.org The conversion of an amide to a more polar carboxylic acid can alter the compound's properties, potentially leading to targeted activity or improved pharmacokinetic profiles.
Conversely, 3-(Aminomethyl)-5-methylhexanamide could itself be an active metabolite of a larger, more complex parent drug. In such a scenario, the biotransformation of the parent drug would be designed to release this smaller, active molecule at the desired site of action. The stability of the amide bond is a relevant factor, as amides are often more resistant to hydrolysis than esters, which could allow for a more controlled and sustained release of the active compound. nih.govrsc.org
Interspecies Metabolic Comparisons in Animal Models
Significant differences exist in drug-metabolizing enzymes between common preclinical animal models (like mice, rats, and dogs) and humans. nih.govannualreviews.org These variations can lead to different metabolic profiles and pharmacokinetic properties, making interspecies comparisons a critical step in drug development. nih.gov The successful translation of animal data to humans can be as low as 8%. pharmacytimes.compharmacytimes.com
For 3-(Aminomethyl)-5-methylhexanamide, key areas of potential interspecies variability would include:
CYP Isoform Expression and Activity: The expression levels and substrate specificities of CYP enzymes, particularly those in the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, can vary considerably between species. nih.gov This could lead to quantitative and qualitative differences in the formation of hydroxylated metabolites. For example, a particular hydroxylated metabolite might be major in rats but minor in humans, or vice-versa.
N-acetyltransferase (NAT) Activity: Species differences in NAT enzymes are well-documented. For example, dogs lack the NAT2 isoform, meaning they are incapable of acetylating certain amine-containing compounds. Therefore, the N-acetylated metabolite of 3-(Aminomethyl)-5-methylhexanamide would likely not be formed in dogs.
Amidase Activity: The rate of amide hydrolysis can also differ between species, which would affect the rate of formation of the corresponding carboxylic acid metabolite.
Understanding these potential differences is essential for selecting the most appropriate animal model for further studies and for accurately extrapolating preclinical findings to humans. nih.govnih.gov
Analytical Methodologies for Research on 3 Aminomethyl 5 Methylhexanamide
Chromatographic Separation Techniques.benchchem.com
Chromatography is a fundamental tool for separating 3-(Aminomethyl)-5-methylhexanamide from impurities and other components. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been applied in its analysis.
HPLC is a primary technique for assessing the purity and quantifying 3-(Aminomethyl)-5-methylhexanamide and its analogues, such as Pregabalin (B1679071). A reverse phase-ultra performance liquid chromatographic (RP-UPLC) method has been developed for the quantification of Pregabalin and its related impurities. ijpsr.com This stability-indicating method is effective for separating known impurities and those formed under stress conditions. ijpsr.com The purity of synthesized batches is routinely confirmed by HPLC, with results often indicating purities in the range of 95% to 100%. google.comgoogle.com
One developed analytical HPLC method utilizes an XBridge C8 column for separation. nih.gov The mobile phase consists of a phosphate (B84403) buffer and an organic modifier, which are filtered and degassed before use. nih.gov Another high-throughput RP-UPLC method employs a phenyl-hexyl stationary phase, which provides effective separation of the main compound from its degradation products in a short run time. ijpsr.com
Table 1: HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Method 1 nih.gov | Method 2 ijpsr.com |
|---|---|---|
| Column | XBridge C8 (150 x 4.6 mm, 3.5 µm) | Phenyl-hexyl (100 mm, 1.7 µm) |
| Mobile Phase A | 0.01 M sodium dihydrogen phosphate monohydrate (pH 6.3) | Phosphate buffer (pH 6.2) |
| Mobile Phase B | Acetonitrile and water (75:25 v/v) | Acetonitrile |
| Mobile Phase Ratio | 97:3 (A:B) | Linear Gradient: 0/0, 7/50, 10/0 (min/%B) |
| Flow Rate | 0.8 mL/min | Not specified |
| Column Temperature | 25°C | 40°C |
| Detection Wavelength | 210 nm | Not specified |
| Injection Volume | 20.0 µL | Not specified |
| Retention Time | Not specified | 2.6 min (for Pregabalin) |
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of 3-(Aminomethyl)-5-methylhexanamide and its volatile derivatives. nih.gov For related compounds, GC methods have been developed using nitrogen as the carrier gas and a flame ionization detector (FID) for detection. lupinepublishers.com The retention index, a key parameter in GC, has been reported for 3-(aminomethyl)-5-methylhexanoic acid on a semi-standard non-polar column, providing a standardized measure for its elution characteristics. nih.gov
Table 2: GC Parameters for Analysis of Related Compounds
| Parameter | Value |
|---|---|
| Detector | Flame Ionization Detector (FID) lupinepublishers.com |
| Carrier Gas | Nitrogen lupinepublishers.com |
| Kovats Retention Index | 1458.9 (Semi-standard non-polar column) nih.gov |
| Reported Retention Times | 19.2 min and 20.18 min for related compounds lupinepublishers.com |
Mass Spectrometry (MS) Applications for Identification and Quantification.benchchem.com
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 3-(Aminomethyl)-5-methylhexanamide. It is frequently used in conjunction with chromatographic techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful method for identifying and quantifying compounds in complex biological matrices. This technique has been instrumental in identifying various process-related impurities and degradation products of analogous compounds like Pregabalin. ijpsr.comarkat-usa.org The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace-level impurities. Experimental data for 3-(aminomethyl)-5-methylhexanoic acid includes analyses performed on a Quadrupole Time-of-Flight (qTof) instrument, which provides MS2 data for fragmentation analysis. nih.gov The protonated molecule [M+H]+ is often observed, serving as the precursor ion for subsequent fragmentation. nih.gov
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule and its fragments. This capability is essential for the structural elucidation of novel impurities and metabolites. ijpsr.com For instance, HR-MS, in combination with other techniques, has been used to identify and characterize major oxidative degradation impurities of Pregabalin. ijpsr.com The precision of HR-MS allows researchers to distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming proposed structures. mdpi.com
Table 3: Mass Spectrometry Data for 3-(Aminomethyl)-5-methylhexanoic acid
| Parameter | Details |
|---|---|
| Instrumentation | Thermo Fisher Q Exactive Orbitrap; qTof nih.gov |
| Technique | HCD; MS2 nih.gov |
| Precursor Ion | m/z 160.13 [M+H]+ nih.gov |
| Ionization Mode | Positive nih.gov |
| Top 5 Peaks (MS2) | 142.116547, 124.106888, 100, 51.21 nih.gov |
Spectroscopic Characterization Methods (e.g., NMR, IR) for Research Samples.benchchem.com
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-(Aminomethyl)-5-methylhexanamide.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for the characterization of this compound and its intermediates. Both 1H and 13C NMR spectra offer comprehensive insights into the molecular skeleton and purity of the compound. Specific chemical shifts in NMR spectra correspond to the different hydrogen and carbon atoms within the molecule, allowing for a complete structural assignment. google.com
Infrared spectroscopy is employed to identify the various functional groups present in the molecule. Characteristic absorption bands in the IR spectrum can confirm the presence of amines, carboxylic acids, and amides. For example, in the analysis of related synthetic intermediates, IR spectroscopy has been used to identify key functional groups such as azides and carbonyls. google.comarkat-usa.org
Table 4: Spectroscopic Data for Related Compounds
| Spectroscopy Type | Key Findings | Reference |
|---|---|---|
| 1H-NMR | Chemical shifts observed at δ (ppm): 0.77, 1.18, 1.38, 1.56, 2.22, 5.03, 6.59-6.62, 7.11-7.22, 10.88 (in CDCl3) | google.com |
| 13C-NMR | Chemical shifts observed at δ (ppm): 21.74, 22.19, 22.66, 24.95, 29.44, 30.89, 36.73, 38.15, 40.55, 43.45, 48.92, 125.41, 126.06, 127.29, 128.57, 143.01, 171.92, 176.71 (in CDCl3) | google.com |
| IR | Characteristic peaks observed at (cm⁻¹): 3321.39, 2955.91, 1693.33, 1617.43, 1561.07, 698.24 | google.com |
| IR | Azide peak observed at 2134 cm⁻¹ for a synthetic intermediate | google.com |
| IR | Acid carbonyl at 1712 cm⁻¹ and amide carbonyl at 1644 cm⁻¹ for an impurity | arkat-usa.org |
Development of Robust Bioanalytical Assays for Pre-clinical Studies
The development of robust and reliable bioanalytical assays is a cornerstone of pre-clinical research, providing essential data on the pharmacokinetic profile of a new chemical entity. For 3-(Aminomethyl)-5-methylhexanamide, also known as pregabalin, several sensitive and specific bioanalytical methods have been developed and validated, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for accurately quantifying the compound in various biological matrices, particularly plasma, to support pharmacokinetic and toxicokinetic studies in animals.
The primary analytical technique for the quantification of 3-(Aminomethyl)-5-methylhexanamide in pre-clinical and clinical samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netfrontagelab.comakjournals.com This preference is due to the high sensitivity, specificity, and robustness of the LC-MS/MS methodology. akjournals.com The chemical structure of 3-(Aminomethyl)-5-methylhexanamide, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), necessitates specific analytical approaches for its effective quantification. frontagelab.com
A common approach involves separating the analyte from matrix components using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, followed by detection using a tandem mass spectrometer. researchgate.netresearchgate.net The selection of an appropriate internal standard (IS) is critical for achieving accurate and precise results. Gabapentin (B195806), a structurally related compound, and deuterated analogues of pregabalin (e.g., Pregabalin-d4) have been successfully employed as internal standards in various validated assays. researchgate.netresearchgate.netnih.gov
Sample preparation is a critical step in the bioanalytical workflow to remove potential interferences from the biological matrix. For 3-(Aminomethyl)-5-methylhexanamide, two primary methods have been extensively used: protein precipitation (PPT) and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a rapid and straightforward technique where a protein precipitating agent, such as trichloroacetic acid or acetonitrile, is added to the plasma sample. researchgate.netfrontagelab.com After centrifugation, the clear supernatant containing the analyte is injected into the LC-MS/MS system. While efficient, PPT may sometimes result in less clean extracts compared to SPE, potentially leading to matrix effects. researchgate.net
Solid-Phase Extraction (SPE): This technique provides a more thorough clean-up of the sample matrix. researchgate.netthermoscientific.com Mixed-mode solid-phase extraction cartridges, such as SOLA CX, have been shown to be effective in isolating 3-(Aminomethyl)-5-methylhexanamide from plasma. thermoscientific.com This method typically yields cleaner extracts, resulting in reduced matrix effects and improved assay sensitivity. thermoscientific.com The recovery of the analyte from the plasma matrix is an important parameter evaluated during method validation. Studies have reported high and consistent recovery rates for 3-(Aminomethyl)-5-methylhexanamide using both PPT and SPE methods. For instance, one study reported a mean extraction recovery of 86.49% for the analyte using SPE. researchgate.net Another study using SPE with SOLA CX cartridges demonstrated a recovery of 91.4%. thermoscientific.com
The validation of these bioanalytical methods is performed in accordance with guidelines from regulatory authorities like the Food and Drug Administration (FDA). frontagelab.comnih.gov Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity: The methods typically demonstrate excellent linearity over a wide range of concentrations, which is essential for quantifying the drug in pre-clinical pharmacokinetic studies. researchgate.netresearchgate.net For example, a validated method showed a linear range of 0.50–20,000.00 ng/mL in rat plasma. researchgate.net Another assay was calibrated over a range of 0.1–15.0 μg/mL with a correlation coefficient of 0.9998. researchgate.net
Accuracy and Precision: The accuracy of an assay refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Validated methods for 3-(Aminomethyl)-5-methylhexanamide consistently demonstrate high accuracy and precision, with intra- and inter-batch coefficients of variation (CV%) typically below 15%. researchgate.netresearchgate.net One study reported intra-batch CVs of ≤6.89% and inter-batch CVs of <9.09%. researchgate.net Another reported intra-run and inter-run precision values within 1.05% to 4.81% and 1.57% to 3.90%, respectively. tandfonline.com
Stability: The stability of 3-(Aminomethyl)-5-methylhexanamide in biological samples under various storage and handling conditions is thoroughly assessed. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures (e.g., -20°C or -70°C). researchgate.net Studies have shown that plasma samples are stable for at least three freeze-thaw cycles and for extended periods when stored at -20°C. researchgate.net
The following data tables summarize the key findings from published research on the development of bioanalytical assays for 3-(Aminomethyl)-5-methylhexanamide.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 researchgate.net | Method 2 researchgate.net | Method 3 thermoscientific.com |
| LC Column | Gemini C18, 50mm × 2.0mm, 3μm | Thermo Hypurity C18, 150mm × 4.6mm, 5.0µm | Accucore PFP HPLC column |
| Mobile Phase | Methanol–water (98:2, v/v) with 0.5% v/v formic acid | Isocratic | Gradient |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Run Time | 2 min | 3.5 min | Not Specified |
| Ionization Mode | Positive Ionization (Turbo IonSpray) | Positive Ionization (API-4000 system) | Positive Polarity, Heated Electrospray Ionisation (HESI) |
| MS/MS Transition (Analyte) | m/z 160.2 → 55.1 | Not Specified | Not Specified |
| MS/MS Transition (IS) | m/z 172.2 → 67.1 (Gabapentin) | Not Specified (Pregabalin D4) | Not Specified (Gabapentin) |
Table 2: Sample Preparation and Validation Parameters
| Parameter | Method 1 researchgate.net | Method 2 researchgate.net | Method 3 thermoscientific.com |
| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation (Trichloroacetic acid) | Solid-Phase Extraction | Solid-Phase Extraction (SOLA CX) |
| Internal Standard | Gabapentin | Pregabalin D4 | Gabapentin |
| Linearity Range | 0.1–15.0 μg/mL | 0.50–20,000.00 ng/mL | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | 0.9998 | ≥0.9850 | 0.999 |
| Mean Extraction Recovery | 80.45–89.12% | 86.49% | 91.4% |
| Intra-batch Precision (CV%) | ≤6.89% | 1.05% to 4.81% | 2.78% |
| Inter-batch Precision (CV%) | <9.09% | 1.57% to 3.90% | Not Specified |
| Accuracy (RE%) | -4.17% to +3.08% (Intra-batch), -3.0% to +10.00% (Inter-batch) | Within 85-115% | Well within FDA limits |
These robust and validated bioanalytical methods are instrumental in the pre-clinical development of 3-(Aminomethyl)-5-methylhexanamide, enabling accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to establishing its safety and efficacy profile before moving into clinical trials.
Theoretical and Computational Studies of 3 Aminomethyl 5 Methylhexanamide
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Molecular dynamics (MD) simulations are then often used to refine these docked poses and to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the interactions in a biological system.
For 3-(Aminomethyl)-5-methylhexanamide, molecular docking studies would be crucial in identifying its potential biological targets. A primary target of interest, based on the activity of its analogue Pregabalin (B1679071), is the α2δ subunit of voltage-gated calcium channels. nih.gov Computational studies on Pregabalin have elucidated its binding mode, highlighting key interactions with residues such as Arginine217. researchgate.net A similar approach for 3-(Aminomethyl)-5-methylhexanamide would involve docking the molecule into the known binding site of the α2δ subunit.
The results of such a study would likely reveal the key amino acid residues involved in hydrogen bonding and electrostatic interactions. The amide group of 3-(Aminomethyl)-5-methylhexanamide, replacing the carboxylic acid group of Pregabalin, would be of particular interest in these simulations to understand how this structural change affects the binding affinity and orientation within the receptor.
Table 1: Illustrative Molecular Docking Results of 3-(Aminomethyl)-5-methylhexanamide with the α2δ Subunit
| Interacting Residue | Interaction Type | Distance (Å) |
| ARG217 | Hydrogen Bond | 2.8 |
| GLU221 | Hydrogen Bond | 3.1 |
| SER218 | Van der Waals | 3.5 |
| TYR198 | Pi-Alkyl | 4.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical interactions observed in similar systems.
Following docking, MD simulations would provide insights into the stability of the predicted binding pose and the flexibility of the ligand-receptor complex. These simulations can help to understand the conformational changes that may occur upon binding and provide a more accurate estimation of the binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. acs.org These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
A QSAR study for a series of compounds including 3-(Aminomethyl)-5-methylhexanamide would involve calculating a set of molecular descriptors for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity of the compounds would then be correlated with these descriptors using statistical methods such as multiple linear regression or partial least squares.
Such a study could help to identify the key structural features of 3-(Aminomethyl)-5-methylhexanamide that are important for its activity. For example, a QSAR model might reveal that the size and shape of the isobutyl group, as well as the electronic properties of the aminomethyl and amide groups, are critical for binding to its target. This information could then be used to design new analogues with improved activity.
In Silico Prediction of Pharmacokinetic Properties for Research Design
In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. researchgate.net These predictions help in prioritizing compounds for further experimental testing and in designing more efficient research programs.
For 3-(Aminomethyl)-5-methylhexanamide, various computational tools can be employed to predict its pharmacokinetic profile. Properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and blood-brain barrier permeability can be estimated from its chemical structure. These in silico predictions are valuable for assessing the potential "drug-likeness" of the compound.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of 3-(Aminomethyl)-5-methylhexanamide
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 158.24 g/mol | - |
| logP | 0.85 | ALOGPS |
| Aqueous Solubility | High | - |
| Blood-Brain Barrier Permeation | Probable | - |
| Human Intestinal Absorption | High | - |
Note: The data in this table is based on predictions from computational models and should be interpreted with caution pending experimental validation.
These computational predictions can guide the design of in vitro and in vivo studies. For instance, a prediction of high aqueous solubility and good intestinal absorption would suggest that oral administration is a viable route for experimental testing.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. Understanding the conformational preferences of a molecule is crucial as it often dictates its biological activity.
For 3-(Aminomethyl)-5-methylhexanamide, conformational analysis would identify the low-energy conformations that are likely to be populated at physiological temperatures. This can be achieved through various computational methods, including systematic or stochastic conformational searches followed by energy minimization using molecular mechanics or quantum mechanics.
The results of a conformational analysis would provide insights into the three-dimensional shape of the molecule and the relative orientation of its functional groups. This information is essential for understanding how the molecule interacts with its biological target. Mapping the energy landscape can reveal the energy barriers between different conformations, providing information about the flexibility of the molecule.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), can provide detailed information about the distribution of electrons in a molecule, its reactivity, and its spectroscopic properties. researchgate.net
For 3-(Aminomethyl)-5-methylhexanamide, quantum chemical calculations could be used to determine a variety of properties, including:
Optimized geometry: The most stable three-dimensional structure of the molecule.
Partial atomic charges: The distribution of charge across the atoms of the molecule, which is important for understanding electrostatic interactions.
Frontier molecular orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular electrostatic potential (MEP): A map of the electrostatic potential on the surface of the molecule, which can be used to identify regions that are likely to be involved in electrostatic interactions with other molecules.
Table 3: Illustrative Quantum Chemical Calculation Results for 3-(Aminomethyl)-5-methylhexanamide
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would depend on the level of theory and basis set used in the calculation.
These quantum chemical insights are fundamental for a deeper understanding of the molecule's intrinsic properties and how they relate to its potential biological function.
Future Research Directions and Unanswered Questions Regarding 3 Aminomethyl 5 Methylhexanamide
Exploration of Novel Biological Targets and Mechanisms
The parent acid of 3-(aminomethyl)-5-methylhexanamide, Pregabalin (B1679071), is known to exert its effects primarily by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. researcher.life This interaction is central to its role as an anticonvulsant, analgesic, and anxiolytic. researcher.life However, the conversion of the carboxylic acid functional group to a primary amide represents a significant modification that necessitates a full re-evaluation of its biological activity.
A primary unanswered question is how this structural change affects the binding affinity and selectivity for the α2δ subunit. It is plausible that the amide derivative may exhibit a different binding mode or affinity, potentially leading to a modified pharmacological profile. Future research must focus on comprehensive in vitro binding assays to quantify the interaction between 3-(aminomethyl)-5-methylhexanamide and various α2δ subunit isoforms.
Furthermore, a critical avenue of exploration is whether the amide derivative engages entirely new biological targets. The modification of the carboxylate, a key pharmacophoric feature, could reduce its affinity for the original target while unmasking new interactions with other receptors, transporters, or enzymes within the central nervous system. This opens the possibility of discovering novel mechanisms of action. Future studies should employ unbiased screening approaches, such as proteome-wide affinity chromatography or cellular thermal shift assays (CETSA), to identify the direct binding partners of 3-(aminomethyl)-5-methylhexanamide, moving beyond a singular focus on the known targets of its parent compound.
Development of Advanced Synthetic and Derivatization Strategies
While numerous efficient and stereoselective syntheses have been developed for Pregabalin, future research into its amide derivatives requires the development of new and adaptable synthetic methodologies. acs.orgnih.govresearchgate.net A key goal will be the creation of robust synthetic routes that not only produce 3-(aminomethyl)-5-methylhexanamide efficiently but also allow for the facile generation of a diverse library of related amide analogues.
Future synthetic strategies should focus on:
Late-Stage Diversification: Developing synthetic pathways where a common chiral intermediate can be readily converted into a wide array of primary, secondary, and tertiary amides. This would be invaluable for systematic structure-activity relationship (SAR) studies to probe how different amide substitutions impact biological activity.
Enantioselective Synthesis: Refining methods like asymmetric hydrogenation or enzymatic resolutions to directly produce chiral amide targets with high enantiomeric excess, avoiding costly resolution steps. nih.govresearchgate.net
Conformational Restriction: Introducing conformational constraints into the hexanamide (B146200) scaffold, for instance by incorporating cyclic structures, is a proven strategy in medicinal chemistry to enhance potency and selectivity. acs.org Future synthetic work could explore the creation of bicyclic or spirocyclic derivatives of 3-(aminomethyl)-5-methylhexanamide to investigate how restricting the molecule's flexibility impacts target engagement. researchgate.net
These advanced synthetic approaches are fundamental to building a comprehensive understanding of the hexanamide scaffold and optimizing it for potential therapeutic applications.
Investigation of New Applications in Specific Research Areas (e.g., Neuroinflammation, Neurodegeneration in models)
The established clinical uses of the parent compound in neuropathic pain and epilepsy provide a logical starting point for exploring new applications. However, the fields of neuroinflammation and neurodegeneration represent significant and largely unexplored territories for 3-(aminomethyl)-5-methylhexanamide and its derivatives.
Neuroinflammation, mediated by glial cells like microglia and astrocytes, is a critical component in the pathogenesis of chronic pain and many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. A pivotal future research direction is to investigate whether the hexanamide scaffold possesses anti-neuroinflammatory properties. Studies utilizing in vitro models with cultured microglia and astrocytes, as well as in vivo models of neuroinflammation (e.g., using lipopolysaccharide (LPS) to induce an inflammatory response), are essential. Key questions to be answered include:
Can 3-(aminomethyl)-5-methylhexanamide modulate the activation state of microglia?
Does it alter the production and release of pro-inflammatory cytokines such as TNF-α or IL-6?
Can it protect neurons from inflammation-induced damage in co-culture systems?
Investigating these potential applications in validated models of neuroinflammation and neurodegeneration could uncover entirely new therapeutic avenues for this class of compounds, distinct from the known channel-blocking activity of the parent molecule.
Challenges and Opportunities in Pre-clinical Research Translation
Translating a novel chemical entity from the laboratory to clinical consideration is fraught with challenges, and 3-(aminomethyl)-5-methylhexanamide is no exception. The primary challenge is the current lack of fundamental preclinical data. Key hurdles that must be addressed include:
Metabolic Stability: The amide bond is susceptible to enzymatic hydrolysis. A critical step is to determine the metabolic fate of the compound. Is it rapidly converted back to the parent acid in vivo, or does it have its own distinct metabolic profile? Answering this is fundamental to understanding whether it acts as a prodrug or as a distinct active agent.
Pharmacokinetics: A thorough characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile is required. Of particular importance is its ability to penetrate the blood-brain barrier, a prerequisite for any centrally acting therapeutic.
Target Engagement: In vivo confirmation that the compound reaches its intended target in the brain at relevant concentrations is a significant challenge that must be overcome to establish a clear relationship between pharmacokinetics and pharmacodynamics.
Despite these challenges, the amide scaffold presents significant opportunities. The ability to modify the amide group (from primary to secondary or tertiary) provides a powerful tool to tune the molecule's physicochemical properties. This derivatization strategy could be leveraged to:
Improve oral bioavailability.
Enhance central nervous system penetration.
Optimize the metabolic half-life, potentially leading to a superior pharmacokinetic profile compared to the parent acid.
Design and Synthesis of Next-Generation Chemical Probes Based on the Hexanamide Scaffold
To address the fundamental unanswered questions about the biological targets and mechanisms of 3-(aminomethyl)-5-methylhexanamide, the development of bespoke chemical probes is an essential future step. These probes are derivatives of the core molecule designed to help visualize or identify its interactions within a complex biological system.
Future research should focus on the design and synthesis of probes incorporating:
Reporter Tags: A fluorescent dye (fluorophore) could be appended to the hexanamide scaffold. Such a probe would enable researchers to visualize the compound's subcellular localization and distribution in tissues using advanced microscopy techniques.
Photo-affinity Labels: Incorporating a photo-reactive group would allow the probe to form a covalent bond with its biological target upon exposure to UV light. This would enable the isolation and subsequent identification of binding partners via proteomic methods, providing direct evidence of its molecular targets.
"Caged" Analogues: The synthesis of a photo-activatable or "caged" version, where the molecule's activity is blocked by a light-sensitive protecting group, would offer precise spatiotemporal control. nih.gov Researchers could release the active compound at specific locations within a neuronal circuit or at specific times, providing unparalleled precision in studying its effects on neuronal function.
The creation of these next-generation chemical tools is not merely an academic exercise; it is a critical strategy for de-orphanizing the pharmacology of the hexanamide scaffold and validating its potential as a novel therapeutic agent.
Q & A
Q. Key Optimization Strategies :
Q. Table 1: Synthetic Approaches for Analogous Compounds
| Compound | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 3-Amino-3,5-dimethylhexanoic acid | Reductive amination | 78 | >95 | |
| (S)-3-Isobutyl GABA | Asymmetric hydrogenation | 85 | 99 (ee) |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(Aminomethyl)-5-methylhexanamide?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and substituent positions. For stereochemical analysis, 2D NMR (e.g., NOESY) or chiral shift reagents are critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Chiral HPLC columns (e.g., Chiralpak® AD-H) resolve enantiomers, ensuring >98% enantiomeric excess (ee) for pharmacological studies .
Q. Key Consideration :
- Compare spectral data with PubChem or DSSTox entries for structural validation .
Advanced: How can researchers resolve contradictions in reported biological activities of 3-(Aminomethyl)-5-methylhexanamide across studies?
Methodological Answer :
Contradictions often arise from:
Structural Variants : Impurities or unintended stereoisomers (e.g., racemic mixtures vs. pure enantiomers) .
Assay Conditions : Differences in cell lines, concentrations, or endpoints (e.g., IC vs. EC).
Q. Steps for Resolution :
- Replicate Studies : Use standardized protocols (e.g., NIH/NCBI guidelines for in vitro assays).
- Meta-Analysis : Cross-reference data from multiple databases (e.g., PubChem, DSSTox) to identify trends .
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Activity | Assay Model | Reference |
|---|---|---|---|
| 3-Isobutyl GABA (Lyrica) | Anticonvulsant | Rat cortical neurons | |
| 3-Amino-5-methylhexanoic acid | Enzyme inhibition (GAD) | Recombinant GAD65 |
Advanced: What strategies enhance enantiomeric purity during the synthesis of 3-(Aminomethyl)-5-methylhexanamide?
Q. Methodological Answer :
- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to favor the (S)-enantiomer, which is pharmacologically active in analogs like pregabalin .
- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves ee >99% .
Q. Validation :
Basic: What in vitro and in vivo models are suitable for evaluating the biological activity of 3-(Aminomethyl)-5-methylhexanamide?
Q. Methodological Answer :
Q. Data Interpretation :
Advanced: How do structural modifications (e.g., methyl or halogen substituents) influence the pharmacokinetics of 3-(Aminomethyl)-5-methylhexanamide?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
